2-Methanesulfonylbenzene-1-thiol

Description

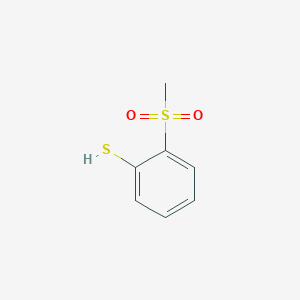

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-11(8,9)7-5-3-2-4-6(7)10/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOGESSJTFSWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125106-55-0 | |

| Record name | 2-methanesulfonylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methanesulfonylbenzene 1 Thiol

Redox Chemistry of the Thiol Group

The sulfur atom in the thiol group of 2-Methanesulfonylbenzene-1-thiol can exist in various oxidation states, making it susceptible to both oxidation and reduction, although oxidation is far more common.

The oxidation of thiols is a fundamental process in organic and biological chemistry. biolmolchem.comyoutube.com The thiol group (-SH) of this compound can be readily oxidized to form a disulfide, bis(2-(methylsulfonyl)phenyl) disulfide. This oxidative coupling involves the formation of a sulfur-sulfur bond between two thiol molecules and is considered an oxidation because each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur. libretexts.orglibretexts.org This conversion can be achieved using a variety of mild oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen. chemistrysteps.comresearchgate.net

The general reaction for disulfide formation is: 2 R-SH + [O] → R-S-S-R + H₂O

Further oxidation of the thiol group can occur in a stepwise manner, yielding progressively higher oxidation states of sulfur. youtube.com This process typically proceeds through sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) intermediates, ultimately leading to the highly stable sulfonic acid (R-SO₃H). nih.govacs.orgresearchgate.net

Thiol to Sulfenic Acid: The initial oxidation step.

Sulfenic Acid to Sulfinic Acid: A second oxidation step.

Sulfinic Acid to Sulfonic Acid: A final, generally irreversible oxidation. researchgate.net

The formation of sulfonic acid represents the highest oxidation state for the sulfur atom in this context, and there is no known biological pathway to reduce it back to a thiol. researchgate.net The reactivity of thiols toward oxidation is influenced by their acidity; more acidic thiols, such as aromatic thiols, tend to react more readily. biolmolchem.com

Table 1: Oxidation States of Sulfur in Thiol Derivatives

| Functional Group | Chemical Formula | Oxidation State of Sulfur |

|---|---|---|

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

The sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group that is generally stable. However, it can be removed through reductive desulfonylation reactions, which involve the cleavage of the carbon-sulfur bond. wikipedia.org These transformations typically require potent reducing agents, such as active metals or metal amalgams (e.g., sodium amalgam, aluminum amalgam), tin hydrides, or certain transition metal complexes. wikipedia.org

The process replaces the C-SO₂R' bond with a C-H bond, effectively removing the sulfonyl group from the aromatic ring. wikipedia.org Recent advancements have also explored catalyst systems, such as cobalt-N-heterocyclic carbene complexes, for the reduction of aryl sulfones to their corresponding arenes. researchgate.net This type of reaction allows the sulfonyl group to be used as a "traceless handle" or a blocking group in multi-step syntheses, where it directs the substitution pattern on the aromatic ring before being removed. researchgate.netmasterorganicchemistry.com

Nucleophilic Reactivity of the Thiolate Anion

The thiol group of this compound is acidic and can be deprotonated by a base to form the corresponding thiolate anion (R-S⁻). This anion is a powerful nucleophile, significantly more reactive than its protonated thiol form. nih.gov

The potent nucleophilicity of the thiolate anion allows it to readily participate in substitution reactions with various electrophiles.

S-Alkylation: The thiolate reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic Sₙ2 reaction to form thioethers (sulfides). This is a common method for preparing sulfur-containing organic compounds.

S-Arylation: The reaction with aryl halides is more challenging but can be achieved, particularly with activated aryl systems or through transition-metal catalysis, such as palladium-mediated cross-coupling reactions. nih.gov Another approach involves nucleophilic aromatic substitution (SₙAr) with highly electron-deficient aromatic rings, such as 2-sulfonylpyrimidines, where the thiolate displaces a leaving group. nih.govnih.gov

These reactions provide a reliable method for forming stable carbon-sulfur bonds.

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond. nih.gov This process is a reversible nucleophilic substitution (Sₙ2-type) that results in the formation of a new disulfide and a new thiolate. libretexts.orgnih.govresearchgate.net

R¹-S⁻ + R²-S-S-R² ⇌ R¹-S-S-R² + R²-S⁻

This reaction proceeds through a transient, linear trisulfide-like transition state. nih.govresearchgate.net Thiol-disulfide exchange is fundamental in protein chemistry, where it governs the formation and rearrangement of disulfide bridges that stabilize protein structures. libretexts.orgnih.gov The thiolate of this compound can react with other disulfide-containing molecules, participating in these dynamic exchange processes.

The thiolate anion of this compound can also attack electrophilic carbon centers.

Reaction with Carbon Disulfide (CS₂): Thiols and thiolates react with the electrophile carbon disulfide to form trithiocarbonate (B1256668) anions (also known as thioxanthates). nih.gov The rate of this reaction is highly dependent on pH, as it is the deprotonated thiolate anion that serves as the reactive nucleophile. nih.govacs.org

Reaction with Maleimides: The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation chemistry. axispharm.com It proceeds via a Michael addition mechanism, where the nucleophilic thiolate attacks the electron-deficient double bond of the maleimide ring. axispharm.combachem.com This reaction is highly efficient and chemoselective for thiols at neutral pH (6.5-7.5), forming a very stable succinimidyl thioether linkage. vectorlabs.comnih.gov

Table 2: Nucleophilic Reactions of the 2-Methanesulfonylbenzene-1-thiolate Anion

| Electrophile | Reaction Type | Product |

|---|---|---|

| Alkyl Halide (R-X) | Sₙ2 Substitution (S-Alkylation) | Thioether (Ar-S-R) |

| Activated Aryl Halide (Ar'-X) | SₙAr (S-Arylation) | Diaryl Thioether (Ar-S-Ar') |

| Disulfide (R-S-S-R) | Thiol-Disulfide Exchange | Mixed Disulfide (Ar-S-S-R) |

| Carbon Disulfide (CS₂) | Nucleophilic Addition | Trithiocarbonate (Ar-S-CS₂⁻) |

Kinetic Analysis of Thiolate Reactivity

The reactivity of the thiolate form of this compound is fundamentally governed by its nucleophilicity and the kinetics of its reactions, such as thiol-disulfide interchange and Michael additions. The rate of these reactions is highly dependent on the concentration and reactivity of the thiolate anion, which is in turn influenced by the thiol's pKa. nih.gov In kinetic studies, the protonation state of the thiol group is critical, as the thiolate is the primary nucleophilic species. nih.gov

Second-order rate constants are typically determined to quantify the reactivity of thiols with various electrophiles. semanticscholar.org For instance, the rate of thiol-disulfide exchange reactions can vary significantly, with non-catalyzed intermolecular reactions being relatively slow (on the order of 0.1-10 M⁻¹s⁻¹ at neutral pH), while enzyme-catalyzed processes can be accelerated by several orders of magnitude (10⁴-10⁶ M⁻¹s⁻¹). researchgate.net The reactivity of a specific thiolate, such as that derived from this compound, is influenced by the electronic effects of its substituents. The strong electron-withdrawing nature of the methanesulfonyl group is expected to lower the pKa of the thiol, thereby increasing the concentration of the reactive thiolate at a given pH, but also potentially decreasing its intrinsic nucleophilicity through inductive effects.

Table 1: Representative Second-Order Rate Constants for Thiolate Reactions

| Reacting System | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| Non-catalyzed thiol-disulfide exchange | 0.1 - 10 M⁻¹s⁻¹ | pH 7 | researchgate.net |

| Enzyme-catalyzed thiol-disulfide exchange | 10⁴ - 10⁶ M⁻¹s⁻¹ | pH 7 | nih.govresearchgate.net |

| Glutathione (GSH) with α,β-unsaturated ketones | Spans ~5 orders of magnitude | --- | semanticscholar.org |

Note: The data presented are for representative thiol systems to illustrate the range of reactivities and are not specific to this compound unless stated.

Radical Reactions Involving the Thiol Functionality

The relatively weak S-H bond of thiols makes them excellent precursors for thiyl radicals, which are versatile intermediates in a variety of organic transformations.

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process for generating thiyl radicals. mdpi.comnih.gov The facility of this process is dictated by the S-H bond dissociation energy (BDE). For typical aliphatic thiols, the S-H BDE is approximately 87 kcal/mol (365 kJ/mol). mdpi.comnih.gov This value is significantly lower than many C-H bonds, making thiols effective hydrogen atom donors to carbon-centered radicals in chain transfer steps of radical reactions. mdpi.comucl.ac.uk

The BDE of the S-H bond in substituted thiophenols, such as this compound, is influenced by the electronic nature of the substituents. rsc.org Electron-withdrawing groups can affect the stability of the resulting thiyl radical. rsc.org The reactivity of radicals in HAT processes is well-described by parameters including the enthalpy of the reaction. princeton.edu Thiols are known to be excellent reagents for HAT from weak C-H bonds, such as those in benzylic or allylic positions. mdpi.com

Table 2: Selected Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) | BDE (kJ/mol) | Reference |

|---|---|---|---|

| CH₃S-H | 87.2 | 365 | nih.govucl.ac.uk |

| C₆H₅S-H | 82.5 | 345 | researchgate.net |

| (CH₃)₃C-H | 96.5 | 404 | ucsb.edu |

| C₆H₅CH₂-H | 89.7 | 375 | ucsb.edu |

Note: Values are for the gaseous state at 298 K.

Photoredox-Mediated Radical Transformations

Visible-light photoredox catalysis has emerged as a powerful method for generating thiyl radicals under mild conditions. organic-chemistry.orgnih.gov In this process, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and enters an excited state. nih.govscispace.com This excited state can be reductively quenched by a thiol. organic-chemistry.orgnih.gov The one-electron oxidation of the thiol generates a thiol radical cation, which upon deprotonation yields the corresponding thiyl radical. nih.govscispace.com

This method has been successfully applied to the radical thiol-ene reaction, which achieves the anti-Markovnikov addition of a thiol's S-H bond across an alkene. organic-chemistry.orgnih.gov The use of visible light allows for high functional group tolerance and compatibility with photosensitive substrates. organic-chemistry.org The efficiency of this process can be optimized by tuning the redox potentials of the photocatalyst and the thiol. scispace.com For example, the more oxidizing catalyst Ru(bpz)₃(PF₆)₂ has shown greater reactivity in the photooxidation of thiols compared to the canonical Ru(bpy)₃Cl₂. scispace.com

Role of Thiyl Radicals in Organic Transformations

Once generated, thiyl radicals (RS•) are highly versatile intermediates that participate in a wide range of synthetic applications. nih.gov A primary reaction is their addition to unsaturated systems like alkenes and alkynes, which forms the basis of the highly efficient thiol-ene and thiol-yne "click" reactions. nih.govmdpi.com This addition typically proceeds with anti-Markovnikov selectivity to generate a carbon-centered radical, which then propagates a radical chain by abstracting a hydrogen atom from another thiol molecule. nih.govresearchgate.net

Beyond simple hydrothiolation, thiyl radicals are employed to initiate complex radical cascade reactions, leading to the formation of carbocyclic structures. nih.gov Their ability to act as polarity-reversal catalysts is another key feature. ucl.ac.uk The main termination pathway for thiyl radicals is their dimerization to form a disulfide (RS-SR). wikipedia.org The chemoselectivity, efficiency, and biocompatibility of thiyl radical-mediated processes have led to their widespread use in chemical biology, materials science, and natural product synthesis. nih.gov

Mechanistic Elucidation of Specific Reactions

Deuterium (B1214612) Labeling Experiments for Reaction Pathway Determination

Deuterium labeling is a powerful and widely used technique to probe reaction mechanisms, particularly to determine the pathways of hydrogen atom migration. chem-station.com By replacing hydrogen with its heavier isotope, deuterium, chemists can track the fate of specific atoms and measure kinetic isotope effects (KIEs). chem-station.com A significant KIE, where the C-H bond breaks faster than a C-D bond, often indicates that C-H bond cleavage is involved in the rate-determining step of the reaction.

In the context of reactions involving this compound, deuterium labeling can be used to verify the mechanism of HAT processes. For instance, reacting a deuterated thiol (R-SD) in a radical reaction would lead to the incorporation of deuterium into the product, confirming the role of the thiol as the hydrogen atom donor. nih.gov Such experiments have been crucial in confirming mechanisms for various transformations, including C-H functionalization and hydroarylation reactions, by ruling out or supporting proposed intermediates and pathways like hydrometalation or carbometalation. nih.govresearchgate.net The analysis of deuterium incorporation in products and recovered starting materials provides unambiguous evidence for the sequence of bond-breaking and bond-forming events. researchgate.netresearchgate.net

Identification and Characterization of Reaction Intermediates

The chemical reactions of this compound can proceed through several key reactive intermediates, depending on the reaction conditions and the nature of the reacting partner. The primary intermediates include the thiolate anion, thiyl radicals, and potentially Meisenheimer-type complexes in nucleophilic aromatic substitution reactions.

Thiolate Anion: The most common reactive intermediate is the 2-methanesulfonylbenzenethiolate anion, formed by the deprotonation of the acidic thiol proton. The presence of the ortho-methanesulfonyl group, a powerful electron-withdrawing group, significantly increases the acidity (lowers the pKa) of the thiol compared to unsubstituted benzenethiol (B1682325) (pKa ≈ 6.6) foodb.cahmdb.ca. This enhanced acidity facilitates the formation of the thiolate anion, which is a potent nucleophile, even under moderately basic or neutral conditions. The thiolate is the key intermediate in nucleophilic substitution and addition reactions.

Thiyl Radicals: Under conditions involving single-electron transfer (e.g., photolysis, reaction with certain oxidants, or electrochemical oxidation), the corresponding thiyl radical (2-CH₃SO₂-C₆H₄-S•) can be formed. Thiyl radicals are known to dimerize rapidly to form disulfides or participate in radical addition reactions, for instance, with alkenes or alkynes. In some electrochemical processes, a thiophenol can be converted to a sulfur radical at an anode, which may then dimerize to a disulfide. This disulfide can then be reduced at the cathode to regenerate the thiyl radical and a thiolate anion, propagating a reaction cycle rsc.org.

Meisenheimer Intermediates: In reactions where the aromatic ring of this compound itself is attacked by a nucleophile (a less common scenario given the nucleophilicity of the sulfur), or more pertinently, when the thiolate anion acts as a nucleophile attacking another electron-deficient aromatic ring, a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct) is formed. Nucleophilic aromatic substitution (SNAr) reactions proceed via the formation of these intermediates, where the addition of the nucleophile temporarily disrupts the aromaticity of the ring. The rate-limiting step is typically the formation of this complex nih.gov.

Mechanistic studies on sterically hindered thiols have enabled the direct observation of otherwise transient electrophilic intermediates like sulfenic acids (RSOH) and sulfenyl chlorides (RSCl) in oxidation reactions, providing insight into the stepwise processes involved . While not directly observed for this compound, such intermediates are plausible in its oxidation chemistry.

Kinetic Studies and Reaction Order Analysis

Kinetic studies of reactions involving this compound are expected to reflect the nature of the rate-determining step and the participating species. The reaction order provides crucial information for elucidating the reaction mechanism.

Nucleophilic Substitution Reactions: For reactions where the 2-methanesulfonylbenzenethiolate anion acts as a nucleophile, such as in SN2 reactions, the reaction is expected to follow second-order kinetics. The rate law would be expressed as:

Rate = k[2-Methanesulfonylbenzenethiolate][Electrophile]

This indicates that the rate-determining step involves the collision of both the thiolate and the electrophilic substrate. The rate constant, k, would be sensitive to the nucleophilicity of the thiolate and the nature of the leaving group on the electrophile.

In the case of nucleophilic aromatic substitution (SNAr) where the thiolate attacks an activated aromatic ring, the reaction also typically exhibits second-order kinetics. The mechanism involves a slow, rate-determining addition of the nucleophile to form the Meisenheimer intermediate, followed by a rapid departure of the leaving group nih.gov.

Table 1: Representative Second-Order Rate Constants for SNAr Reaction of 4-Nitrobenzenethiolate with Various Electrophiles

| Electrophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| 1-Chloro-2,4-dinitrobenzene | Methanol | 25 | 41.0 |

| 1-Fluoro-2,4-dinitrobenzene | Methanol | 25 | 3870 |

| 1-Iodo-2,4-dinitrobenzene | Methanol | 25 | 3.0 |

Note: This table presents data for 4-nitrobenzenethiol, a compound structurally analogous to this compound due to the presence of a strong electron-withdrawing group. The data illustrates the typical magnitude of rate constants in SNAr reactions and the effect of the leaving group. The methanesulfonyl group is also strongly electron-withdrawing, and similar kinetic behavior is expected. Data compiled from established literature on SNAr reactions.

The reaction constant (ρ) in a Hammett plot provides quantitative insight into the sensitivity of the reaction rate to the electronic effects of substituents. For the ionization of substituted benzenethiols, the ρ value is positive (e.g., 1.81 in 20% water-ethanol), indicating that electron-withdrawing groups stabilize the resulting thiolate anion and thus favor the reaction rsc.org. A similar positive ρ value would be expected for reactions where the formation of the thiolate is rate-limiting.

Catalytic Applications and Reagent Design for 2 Methanesulfonylbenzene 1 Thiol

2-Methanesulfonylbenzene-1-thiol as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a burgeoning field in synthetic chemistry. Within this area, thiols have emerged as a versatile class of catalysts, and this compound, with its unique electronic and steric properties, is a subject of growing interest.

Application in Asymmetric Catalysis, particularly Deuteration

The incorporation of deuterium (B1214612) into organic molecules is of significant interest in pharmaceutical and mechanistic studies. Asymmetric catalysis, which allows for the selective synthesis of one enantiomer of a chiral molecule, is a powerful tool for creating these deuterated compounds. Chiral thiols, derived from peptides or sugars, have been successfully employed as organocatalysts in the asymmetric deuteration of non-benzylic positions. nih.gov This process often occurs under visible-light irradiation and utilizes deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov

While direct studies on this compound for asymmetric deuteration are not extensively documented in the provided context, the general principle of using chiral thiols provides a framework for its potential application. The strategy relies on the photocatalytic generation of a thiyl radical from the chiral thiol. This radical then participates in a stereocontrolled hydrogen atom transfer (or in this case, deuterium atom transfer) to a prochiral radical intermediate, thereby establishing a new stereocenter with high enantioselectivity. nih.gov The success of this method hinges on non-covalent interactions between the catalyst and the substrate to control the stereochemical outcome. nih.gov The development of site-specifically deuterated organocatalysts has also been shown to enhance their stability and performance in certain reactions. kyoto-u.ac.jpkyoto-u.ac.jp

Transition Metal-Catalyzed Reactions Utilizing this compound

In transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. This compound can function as a ligand, coordinating to a metal and influencing the outcome of catalytic transformations.

Ligand Design and Coordination Modes for Metal Catalysts

The design of ligands is a central aspect of coordination chemistry and catalysis. wiley.comnih.gov The properties of a ligand, such as its steric bulk, electronic character, and denticity, dictate the geometry and reactivity of the resulting metal complex. orientjchem.org Thiols, including this compound, can coordinate to metal centers in various ways. The sulfur atom can act as a monodentate ligand, or the molecule could potentially coordinate in a bidentate fashion if another coordinating group is present on the benzene (B151609) ring.

The coordination of thiols to metal centers can be reversible, leading to the concept of a "transient cooperative ligand" (TCL). elsevierpure.comescholarship.orgresearchgate.net In this scenario, the thiol can reversibly bind to the metal, influencing the catalytic cycle without being permanently attached to the catalyst's primary ligand framework. elsevierpure.comescholarship.org This transient coordination can lead to either an acceleration or inhibition of the reaction, depending on the specific catalytic system and substrates involved. elsevierpure.comnih.gov

| Ligand Property | Influence on Metal Catalyst |

| Steric Bulk | Affects the coordination number and geometry of the metal center, influencing substrate access. |

| Electronic Effects | The electron-withdrawing methanesulfonyl group can modulate the electron density at the metal center, impacting its reactivity. |

| Denticity | Determines the number of coordination sites the ligand occupies, affecting the stability and geometry of the complex. |

| Coordinative Lability | Reversible binding allows the ligand to act transiently, opening up coordination sites for substrate binding. escholarship.orgnih.gov |

Influence on Reaction Rates and Selectivity in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Thiols are common substrates in C-S cross-coupling reactions, which are vital for the synthesis of pharmaceuticals and materials. nih.gov The choice of ligand is critical for the success of these reactions, influencing both the rate and selectivity.

While traditionally, bulky, electron-rich phosphine (B1218219) ligands have been favored, recent studies have shown that monophosphine ligands can be highly effective in palladium-catalyzed C-S cross-coupling reactions. nih.gov The use of this compound as a ligand in such reactions could have several effects. Its electronic properties could influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. Furthermore, its coordination to the metal center can prevent catalyst deactivation by strongly binding thiolate anions. nih.gov

In some copper-catalyzed C-S cross-coupling reactions, the reaction is believed to proceed through a catalytically competent intermediate, [Cu(SPh)₂]K, which is generated from the strong coordination of the thiolate to the copper center. rsc.org This highlights the dual role of the thiol as both a substrate and a ligand precursor. The acidity and electronic nature of this compound would be expected to influence the formation and reactivity of such intermediates.

Metal-Ligand Cooperation in Hydrogenation/Dehydrogenation

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where the ligand is not merely a spectator but actively participates in bond activation. mdpi.com This often involves a reversible change in the ligand structure, such as aromatization-dearomatization, which works in concert with the metal center to activate substrates like H₂. mdpi.com

Recent work has extended the concept of MLC to include "transient cooperative ligands" (TCLs), where a ligand like a thiol can reversibly coordinate to a metal complex and enable MLC. elsevierpure.comescholarship.orgresearchgate.net For example, the addition of a thiol to a ruthenium pincer complex has been shown to dramatically affect its catalytic activity in hydrogenation and dehydrogenation reactions. elsevierpure.comescholarship.org The thiol can cooperate with the ruthenium center to activate H₂, forming a metal-hydride and a protonated thiol. nih.gov

This transient MLC can lead to enhanced catalytic activity or even switch the selectivity of a reaction. nih.gov The ability of the thiol to reversibly bind and dissociate is crucial, as it allows for the regeneration of the active catalyst and prevents catalyst inhibition. escholarship.orgnih.gov While specific examples using this compound were not found in the provided context, its properties as a thiol make it a potential candidate for acting as a TCL in such cooperative catalytic systems. The electronic nature of the methanesulfonyl group could tune the acidity of the S-H bond and the coordinating ability of the sulfur atom, thereby influencing the efficiency of the MLC process.

This compound as a Key Synthetic Reagent

This compound is a specialized aromatic thiol whose reactivity is influenced by the presence of the electron-withdrawing methanesulfonyl group. This functional group modifies the nucleophilicity of the thiol and can activate the benzene ring, making the compound a valuable reagent in various synthetic applications. Its utility spans from the formation of sulfur-nitrogen bonds to carbon-sulfur bonds and specialized arylation reactions.

Applications in the Synthesis of Sulfenamides and Sulfonamides

The synthesis of sulfenamides and their oxidized counterparts, sulfonamides, from thiols is a fundamental transformation in organic chemistry, providing access to compounds with significant applications in pharmaceuticals and agrochemicals. organic-chemistry.orgmdpi.com The primary method involves the oxidative coupling of a thiol with an amine. nih.gov

The direct oxidative coupling of thiols and amines to form sulfenamides can be achieved using various catalytic systems. A common approach involves the use of copper catalysts, such as copper(I) iodide (CuI), often in the presence of a ligand like 2,2'-bipyridine (B1663995) (bpy). nih.gov In these reactions, the thiol is coupled with a primary or secondary amine under an inert atmosphere. The reaction conditions can be tuned to favor the formation of the sulfenamide (B3320178). Intriguingly, by altering the conditions, such as performing the reaction under an oxygen atmosphere, the initially formed sulfenamide can be further oxidized in situ to the corresponding sulfonamide. nih.gov

While this reactivity is characteristic of thiophenols, specific studies detailing the use of this compound in these oxidative coupling reactions are not extensively documented in prominent literature. However, as a thiophenol derivative, it is anticipated to undergo these transformations. The presence of the electron-withdrawing methanesulfonyl group would likely influence the reaction kinetics compared to electron-rich or neutral thiophenols.

Further oxidation of the intermediate sulfenamide to a sulfonamide can also be accomplished in a separate step using various oxidizing agents. d-nb.info A one-pot synthesis of sulfonamides directly from thiols and amines can also be achieved through the in-situ generation of a sulfonyl chloride intermediate, which then reacts with the amine. d-nb.info

Below is a table of representative examples of sulfenamide and sulfonamide synthesis from various thiols, illustrating the general methodologies.

| Thiol Reactant | Amine Reactant | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| p-Thiocresol | tert-Butylamine | CuI, bpy | Sulfenamide | 90% | nih.gov |

| Thiophenol | Morpholine | I2, tBuOOH | Sulfonamide | Not specified | beilstein-journals.org |

| 2-Mercaptobenzothiazole | Piperidine | TEMPO, Co(OAc)2 | Sulfenamide | 95% | nih.gov |

| Thiophenol | Aqueous Ammonia | β-MnO2, O2 | Sulfonamide | Moderate-High | nih.gov |

Utility in Thioester and Thioacid Formation

Thioesters and thioacids are crucial intermediates in organic synthesis and biochemistry. warwick.ac.ukresearchgate.net this compound, as a nucleophilic thiol, can be utilized in the formation of these functionalities through several established synthetic routes.

The most common method for thioester synthesis is the acylation of a thiol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). organic-chemistry.org Alternatively, direct condensation of a carboxylic acid and a thiol can be achieved using a dehydrating agent. A notable development is the use of methanesulfonic anhydride (MSAA) to promote the S-carbonylation of thiols with carboxylic acids in a metal- and solvent-free process, which is an efficient and environmentally friendly approach to thioesters. rsc.org

The formation of thioacids from their corresponding carboxylic acids can be accomplished using reagents like Lawesson's Reagent, which effectively converts the carbonyl group to a thiocarbonyl. organic-chemistry.org Another approach involves the reaction of an acid chloride with a source of hydrosulfide. A two-step, high-yield synthesis of fatty thioacids involves the reaction of an acid chloride with thioacetic acid to form a mixed thioanhydride, followed by nucleophilic deacetylation. nih.gov

Although these are general methods applicable to a wide range of thiols, specific research detailing the synthesis of thioesters and thioacids directly from this compound is not widely reported. Nevertheless, its participation in these standard transformations is chemically plausible.

The table below presents examples of thioester and thioacid synthesis, demonstrating the versatility of these reactions with different thiol substrates.

| Thiol Reactant | Acylating/Carboxylic Agent | Coupling/Activating Reagent | Product Type | Yield (%) | Reference |

| Cyclohexanethiol | Benzoic Acid | Methanesulfonic Anhydride (MSAA) | Thioester | 94% | rsc.org |

| Various Thiols | Various Carboxylic Acids | TFFH | Thioester | Good | organic-chemistry.org |

| N-acetyl-L-cysteine | Acetic Anhydride | Not Applicable | Thioacid (via hydrolysis) | Not specified | organic-chemistry.org |

| Peptide Thiol | Peptide Hydrazide | Thiol-assisted | Peptide Thioacid | Good | rsc.org |

Design of "Thio-Click" Reagents for Selective Arylation

The concept of "click chemistry" describes reactions that are rapid, high-yielding, and selective. ntu.edu.sg In this context, the term "thio-click" can refer to highly efficient thiol-based reactions. This compound is a key precursor for the design of "thio-click" reagents for the selective arylation of other thiols, particularly cysteine residues in proteins.

The thiol group of this compound can be oxidized to its corresponding sulfone, 2-methanesulfonylbenzenesulfone. More commonly, related heteroaryl sulfones are used as highly effective reagents for the metal-free arylation of thiols. researchgate.net The methanesulfonyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

In this "thio-click" application, a cysteine thiol acts as the nucleophile, attacking the activated aromatic ring of the sulfonyl-containing compound and displacing a leaving group (such as another sulfonyl group or a halogen). This reaction is highly chemoselective for cysteine over other amino acids and proceeds under mild, aqueous conditions at neutral pH, forming a stable thioether bond. researchgate.net The reactivity of these sulfonyl-based arylating agents can be finely tuned by modifying the substituents on the aromatic ring, allowing for the targeted modification of specific cysteine residues in complex biological mixtures. This approach represents a significant advancement in bioconjugation strategies.

The table below illustrates the principle of selective arylation using sulfonyl-activated reagents.

| Arylating Reagent | Thiol Nucleophile | Reaction Type | Key Feature | Reference |

| 2-Sulfonylpyrimidines | Cysteine | Metal-free SNAr | Chemoselective for thiols, tunable reactivity | researchgate.net |

| Heteroaryl Sulfones | Cysteine | Metal-free SNAr | Forms stable bioconjugates under benign conditions | researchgate.net |

| Thiol-maleimide systems | Various thiols | Michael Addition | Widely used bioconjugation click reaction | nih.gov |

Role in Ring-Opening Reactions of Epoxides

The ring-opening of epoxides with thiol nucleophiles is a robust and highly efficient method for the synthesis of β-hydroxy thioethers. This reaction is often categorized as a "click" reaction due to its high efficiency, regioselectivity, and simple reaction conditions. researchgate.netresearchgate.net The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks one of the carbon atoms of the epoxide ring in an SN2 fashion, leading to the opening of the strained three-membered ring.

The regioselectivity of the attack generally favors the less sterically hindered carbon of the epoxide. The reaction can be carried out using a variety of organic or inorganic bases and in a range of solvents, including water. researchgate.net The resulting β-hydroxy thioether products are valuable synthetic intermediates. beilstein-journals.org

As a typical aromatic thiol, this compound is expected to readily participate in the ring-opening of epoxides under standard base-catalyzed conditions. The electron-withdrawing nature of the methanesulfonyl group may slightly decrease the nucleophilicity of the corresponding thiolate compared to electron-rich analogues, but the reaction is generally so favorable that it should proceed efficiently. While general for thiols, specific documented examples employing this compound in this reaction are not prevalent in the surveyed literature.

The following table provides representative examples of the thiol-epoxy ring-opening reaction.

Theoretical and Computational Studies of 2 Methanesulfonylbenzene 1 Thiol

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and ground state properties of molecules like 2-Methanesulfonylbenzene-1-thiol. calvin.edunih.gov DFT calculations, often employing functionals like B3LYP and M06-2X with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,2p), cc-pVQZ), provide insights into molecular geometries, bond lengths, bond angles, and thermodynamic stability. calvin.edumdpi.comnih.gov

For instance, in related aromatic sulfonyl compounds, DFT calculations have been used to determine bond lengths such as S-Cl, S-O, and S-C, which show good agreement with experimental X-ray data. core.ac.uk The calculated geometries reveal the spatial arrangement of the thiol and methanesulfonyl groups on the benzene (B151609) ring. These calculations are crucial for understanding the molecule's conformational preferences and the electronic effects of the substituents on the aromatic system. nih.gov The stability of different tautomers and rotamers can also be assessed by comparing their relative energies, Gibbs free energies, and enthalpies, which are obtainable from DFT calculations. nih.gov

Table 1: Comparison of Calculated Bond Lengths in Related Sulfonyl Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) (B3LYP/6-31G(d')) |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | S-Cl | 2.034 | 2.145 |

| 2-Nitrobenzenesulfonyl chloride | S-O1 | 1.428 | 1.467 |

| 2-Nitrobenzenesulfonyl chloride | S-O2 | 1.425 | 1.467 |

| 2-Nitrobenzenesulfonyl chloride | S-C1 | 1.765 | 1.797 |

| 4-Nitrobenzenesulfonyl chloride | S-Cl | 2.019 | Not Available |

| 4-Nitrobenzenesulfonyl chloride | S-O1 | 1.418 | Not Available |

| 4-Nitrobenzenesulfonyl chloride | S-O2 | 1.421 | Not Available |

| 4-Nitrobenzenesulfonyl chloride | S-C1 | 1.760 | Not Available |

Data sourced from a computational study on X-benzenesulfonyl chloride structures. core.ac.uk

Molecular Orbital Analysis of Thiol and Sulfonyl Group Interactions

Molecular orbital (MO) analysis provides a deeper understanding of the electronic interactions within this compound. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. mdpi.com The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

In aromatic thiols, interactions between the thiol group and the aromatic ring, known as S-H/π interactions, can be significant. researchgate.netnih.gov These interactions are driven by favorable molecular orbital overlap between an aromatic π donor orbital and the S-H σ* acceptor orbital (a π→σ* interaction). researchgate.netnih.gov This type of interaction can lead to a stabilization energy of around 1.52 to 1.91 kcal/mol. nih.gov The presence of the electron-withdrawing methanesulfonyl group can influence the electronic properties of the benzene ring, thereby affecting the strength and nature of these S-H/π interactions. The sulfonyl group itself has characteristic intramolecular distances for its S=O and S-C bonds. mdpi.com

Reaction Mechanism Modeling

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful methods to elucidate reaction mechanisms, identify transition states, and understand the factors governing chemical reactivity. escholarship.org For reactions involving thiols, such as oxidation or addition reactions, DFT calculations can map out the potential energy surface, revealing the most likely reaction pathways. nih.govresearchgate.net For example, in the oxidation of thiols by superoxide, ab initio molecular orbital calculations have predicted a primary pathway involving the formation of a three-electron-bonded adduct, followed by elimination of a hydroxide (B78521) anion to yield a sulfinyl radical. nih.gov

Similarly, in the addition of cysteine thiol to dopaquinone, DFT calculations have been used to investigate the binding mechanism and propose a multi-step reaction pathway. mdpi.com These studies often involve locating the transition state structures, which represent the energy maxima along the reaction coordinate. The geometry and energy of the transition state are critical for determining the activation energy and, consequently, the reaction rate. chemrxiv.org

Energetic Profiles of Key Chemical Transformations

The energetic profiles of chemical transformations involving this compound can be determined through computational modeling. These profiles depict the change in energy as the reactants are converted into products, passing through transition states and intermediates. The activation energy barrier, which is the energy difference between the reactants and the transition state, is a crucial parameter that can be calculated. nih.gov

For instance, in studies of thiol oxidation, the energy barriers for different proposed mechanisms can be compared to determine the most favorable pathway. nih.gov In the case of polysulfide decomposition, unimolecular pathways, either through cyclization or other rearrangements, have been found to have the lowest activation barriers for many intermediates. chemrxiv.org These energetic profiles provide a quantitative understanding of the feasibility and kinetics of various reactions that this compound might undergo.

Table 2: Calculated Relative Energies for Tautomers and Rotamers of a Mercaptophenyl-Azaazulene System This table is interactive. Click on the headers to sort the data.

| Tautomer/Rotamer | Relative Energy (ΔE) at ωB97XD (kcal/mol) | Relative Energy (ΔE) at CCSD(T) (kcal/mol) |

|---|---|---|

| Thiol | 0.00 | 0.00 |

| Thione | 3.30 | 5.30 |

Data illustrates the use of computational methods to determine the relative stability of different molecular forms in the gas phase. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict various spectroscopic parameters for molecules like this compound. nih.govmpg.de These predictions can be compared with experimental spectra to confirm the molecular structure and understand the electronic transitions.

For example, theoretical calculations can simulate infrared (IR) spectra by computing the vibrational frequencies. mdpi.com In the case of S-H/π interactions, a red shift in the S-H stretching frequency in the IR spectrum can be predicted and correlated with the strength of the interaction. researchgate.net Similarly, UV-Vis spectra can be simulated using TD-DFT to predict the absorption wavelengths and oscillator strengths corresponding to electronic excitations. nih.gov Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule and its reaction products. escholarship.org Machine learning models are also being developed to predict spectroscopic properties based on calculated electronic features, offering a potentially faster alternative to complex quantum chemical calculations. nih.govmpg.de

Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.netchemrxiv.org In the context of sulfonyl-thiol compounds, QSRR studies can elucidate the factors governing their reaction rates and mechanisms. These studies convert molecular structures into numerical descriptors, which are then used to build a mathematical model that predicts a specific reactivity outcome, such as a reaction rate constant or yield. chemrxiv.org

The process involves several key steps:

Dataset Selection: A diverse set of compounds with known reactivity data is compiled. chemrxiv.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net

Variable Selection: Statistical methods, such as genetic algorithms (GA) or multiple linear regression (MLR), are used to select the most relevant descriptors that best correlate with the observed reactivity. researchgate.net

Model Building and Validation: A predictive model is constructed using the selected descriptors. The model's robustness and predictive power are then rigorously tested. researchgate.net

For sulfonyl-thiol compounds, descriptors related to steric and electronic effects are particularly important. chemrxiv.org For instance, in studies of the Michael addition of thiols, the pKa of the thiol group is a critical descriptor, as it determines the concentration of the more nucleophilic thiolate anion. nih.gov Quantum-chemical descriptors like atomic charges, frontier molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential can provide deep insights into the electronic factors driving the reaction. chemrxiv.org QSRR models have been successfully applied to study the sulfonation of amines and alcohols, demonstrating their utility in predicting reaction yields and designing more efficient reactants. researchgate.netconsensus.app

Table 2: Common Molecular Descriptors in QSRR Studies

| Descriptor Type | Example | Information Provided |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Connectivity Indices | Branching and shape of the molecular skeleton. |

| Geometrical | Percent Buried Volume (%Vbur) | Steric hindrance around a reaction center. chemrxiv.org |

| Electrostatic | Molecular Electrostatic Potential | Regions of positive or negative charge; sites for electrophilic/nucleophilic attack. chemrxiv.org |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability; reactivity in orbital-controlled reactions. |

| Quantum-Chemical | Natural Population Analysis (NPA) Charges | Charge distribution on individual atoms. chemrxiv.org |

The reactivity of the thiol group in this compound is significantly influenced by the electronic properties of the methanesulfonyl (-SO₂CH₃) group. The sulfonyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This has several important consequences for the molecule's reactivity.

The primary effect of the EWG is an increase in the acidity of the thiol proton. By withdrawing electron density from the benzene ring through inductive and resonance effects, the sulfonyl group stabilizes the corresponding thiolate anion (Ar-S⁻) that is formed upon deprotonation. This stabilization lowers the pKa of the thiol, increasing the equilibrium concentration of the highly nucleophilic thiolate species in solution, which can accelerate reactions where the thiolate is the active nucleophile, such as in Michael additions. nih.govacs.org

Conversely, electron-donating groups (EDGs) on the aromatic ring would have the opposite effect. They would decrease the acidity of the thiol, reducing the concentration of the thiolate anion and thus slowing down nucleophilic reactions. However, no significant substituent effect was observed in certain reactions like the bromination of thiophenols, indicating that the reaction mechanism can play a deciding role in how substituents influence reactivity. rsc.org

Table 3: Effect of Substituents on Thiophenol Reactivity

| Substituent Type | Example Group | Effect on Thiol Acidity (pKa) | Effect on Thiolate (Ar-S⁻) Stability | General Effect on Nucleophilic Reactivity |

| Electron-Withdrawing Group (EWG) | -SO₂CH₃, -NO₂, -CF₃ | Decreases pKa | Increases Stability | Accelerates |

| Electron-Donating Group (EDG) | -OCH₃, -CH₃, -NH₂ | Increases pKa | Decreases Stability | Decelerates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.